molecular formula C15H14F2N4O3S B2534015 5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide CAS No. 2034454-43-6

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide

Cat. No.: B2534015
CAS No.: 2034454-43-6
M. Wt: 368.36
InChI Key: BEVQXAWUBSADLH-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. This molecule features a complex structure that incorporates a nicotinamide moiety, a 1,2,5-thiadiazole 1,1-dioxide (also known as a sulfamide) ring system, and multiple fluorine atoms. The presence of these functional groups makes it a valuable candidate for exploration in various scientific fields. Researchers are investigating its potential as a key intermediate in the synthesis of more complex molecules or as a tool compound for probing biological systems. The specific mechanism of action and full range of applications for this compound are currently the subject of ongoing investigative studies. It is supplied as a solid and is characterized by high purity, verified through techniques such as NMR and LC-MS to ensure consistency and reliability for research purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-fluoro-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O3S/c1-20-13-3-2-11(16)7-14(13)21(25(20,23)24)5-4-19-15(22)10-6-12(17)9-18-8-10/h2-3,6-9H,4-5H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVQXAWUBSADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide generally involves multiple steps. Starting with 5-fluoronicotinic acid, it undergoes a reaction with ethylamine to form 5-fluoronicotinamide. Concurrently, 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole-2,2-dioxide is prepared through the reaction of 6-fluorobenzothiadiazole with methyl iodide under specific conditions. Both intermediates undergo condensation to yield the final product.

Industrial Production Methods

Industrial synthesis of this compound may involve optimizing reaction conditions for yield and purity. Large-scale reactions are usually performed in batch reactors under controlled temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

The compound typically undergoes reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation reactions often utilize oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction can be facilitated by hydrogen gas in the presence of palladium catalysts. Substitution reactions generally occur with nucleophilic reagents.

Major Products

Depending on the type of reaction, different products can be formed. For instance, oxidation might produce a hydroxylated derivative, while reduction could yield an amine-substituted product.

Scientific Research Applications

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is utilized in various scientific domains:

  • Chemistry: : As a probe for studying reaction mechanisms.

  • Biology: : Investigating enzyme interactions and metabolic pathways.

  • Medicine: : Potential therapeutic applications in cancer and infectious diseases.

  • Industry: : Used in the synthesis of advanced materials and chemicals.

Mechanism of Action

The compound’s mechanism of action involves interacting with specific molecular targets, such as enzymes and receptors, which modulate biochemical pathways. Its fluorinated structure enhances its binding affinity and selectivity, influencing its efficacy.

Comparison with Similar Compounds

Research Implications and Limitations

  • Hypotheses: The fluorine and dioxido groups may improve target selectivity and pharmacokinetics compared to chlorinated or non-polar analogs. The nicotinamide moiety could enable NAD⁺-like interactions in biological systems.
  • Limitations : The absence of direct pharmacological data for the target compound necessitates reliance on structural extrapolation. Further studies should assess binding affinity (e.g., via crystallography using SHELX ) and in vitro activity.

Biological Activity

5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Fluorine atoms : Two fluorine substituents enhance its biological activity.
  • Thiadiazole ring : This heterocyclic structure is known for various biological activities.
  • Nicotinamide moiety : Implicated in several metabolic processes.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It potentially modulates receptors related to cell signaling pathways, influencing processes such as apoptosis and proliferation.

Biological Activity Overview

The following table summarizes the primary biological activities observed for this compound based on current research findings.

Biological Activity Description Reference
AnticancerExhibits cytotoxic effects on various cancer cell lines.
AntimicrobialDemonstrates activity against several bacterial strains.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.
AntiviralShows potential in inhibiting viral replication in cell cultures.

Case Studies

Several studies have investigated the efficacy of this compound:

  • Anticancer Activity : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of approximately 15 µM, suggesting potent anticancer properties.
  • Antimicrobial Efficacy : In vitro tests revealed that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Anti-inflammatory Effects : Research involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages showed that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapid absorption post-administration has been reported.
  • Distribution : High tissue permeability due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
  • Excretion : Renal excretion predominates, with metabolites detected in urine.

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